Indium tin hydroxide

Description

Significance of Transparent Conducting Oxides and Precursors

Transparent Conducting Oxides (TCOs) are a unique class of materials that exhibit both high electrical conductivity and high optical transparency. mines.edumdpi.commsesupplies.comwikipedia.org This combination of properties, typically not found together in most materials, makes TCOs indispensable components in a wide array of modern technologies. mines.educore.ac.uk The TCO market is commercially dominated by materials such as tin-doped indium oxide (ITO) and aluminum-doped zinc oxide. mines.edu Other notable TCO materials include zinc oxide, tin oxide, and gallium oxide. mines.educore.ac.uk

The functionality of TCOs is critical in devices where light needs to pass through to an active layer while an electrical current is simultaneously collected. mines.edu Key applications include:

Solar Cells: TCOs serve as the front-surface electrodes, allowing sunlight to enter the cell while efficiently extracting the generated electrical charge. mines.edumsesupplies.comharvard.edu

Flat-Panel Displays and Touch Screens: In devices like LCDs, OLEDs, and smartphones, TCOs form the transparent electrodes that control the pixels and register touch inputs. msesupplies.comharvard.edu

Energy-Conserving Windows: TCO coatings on glass can reflect thermal infrared radiation, which helps in maintaining building temperatures and conserving energy. harvard.edu

Other Optoelectronic Devices: Their applications extend to electrochromic devices, defrosting windows, and transparent electromagnetic shielding. mines.eduharvard.edu

The fabrication of high-quality TCO thin films heavily relies on the use of suitable precursor materials. ukri.org Precursors are the starting chemical compounds that are transformed into the desired TCO material through various deposition techniques. ukri.org The choice of precursor is critical as it influences the properties of the final TCO film, such as its uniformity, composition, and electrical and optical performance. core.ac.ukukri.org For large-scale manufacturing methods like chemical vapor deposition (CVD) and solution-based processes (e.g., spray pyrolysis, spin coating), the development of stable and reactive precursors is a key area of research. mines.eduukri.org

Role of Indium Tin Hydroxide (B78521) in Advanced Material Synthesis Pathways

Indium tin hydroxide is a crucial intermediate compound that serves as a precursor in the synthesis of indium tin oxide (ITO), one of the most widely used TCOs. researchgate.netgoogle.comrsc.orgresearchgate.net The synthesis of ITO often involves a bottom-up approach where the material is built from molecular or nanoscale precursors. In many of these synthesis routes, an this compound precursor is first created. researchgate.netajbasweb.comgoogle.com

The typical synthesis pathway involves the co-precipitation of indium and tin salts (such as chlorides or nitrates) in a solution. researchgate.netajbasweb.comhep.com.cn A precipitating agent, like ammonia (B1221849) or sodium hydroxide, is added to the solution to induce the formation of a mixed metal hydroxide precipitate, which is this compound. researchgate.netajbasweb.com This precursor powder is then washed and dried. google.comgoogle.com

The transformation of the this compound precursor into crystalline indium tin oxide is achieved through a heat treatment process known as calcination. google.comajbasweb.comgoogle.com During calcination, the hydroxide precursor undergoes dehydroxylation and conversion into the oxide form. scielo.br This method allows for the production of ITO in various forms, including nanopowders and thin films. researchgate.netrsc.org

The use of this compound as a precursor offers several advantages in materials synthesis. It provides a pathway to control the final properties of the ITO material. google.comrsc.org For instance, researchers have demonstrated that by controlling the precipitation conditions and subsequent heat treatment, it is possible to tailor the particle size, crystallinity, and morphology of the resulting ITO. researchgate.netgoogle.com One notable application is the creation of nanostructured ITO materials. rsc.org Nanosized this compound particles can self-assemble into ordered mesoporous structures, which, after heat treatment, are converted into highly conductive mesoporous ITO films with a large surface area. rsc.org This level of control is vital for developing next-generation transparent electrodes for advanced applications.

Below is a data table summarizing research findings on the synthesis of Indium Tin Oxide from this compound precursors.

| Precursor Salts | Precipitating Agent | Synthesis Method | Calcination Temperature (°C) | Resulting Material | Reference |

| Indium chloride, Tin chloride | Ammonia | Solvent Thermal | ~500 | ITO nano-powder (<100 nm) | researchgate.net |

| Indium compound, Tin compound | Strong alkali aqueous solution | Two-step Precipitation | 700-800 | Yellow-green ITO nanopowder | google.com |

| Indium chloride, Tin chloride | Ammonia | Liquid Phase Co-precipitation | 600 | ITO nanoparticles | ajbasweb.com |

| Indium nitrate (B79036), Tin chloride | Sodium hydroxide | Seed-assisted Coprecipitation | 750 | ITO submicro-cubes (~500 nm) | hep.com.cn |

| Indium salts, Tin salts | - | Sol-gel | 300 | Mesoporous ITO films | rsc.org |

The following table details some of the key properties of Indium Tin Oxide, which is synthesized from this compound.

| Property | Value | Conditions | Reference |

| Composition | 74% In, 8% Sn, 18% O (by weight) | Oxygen-saturated | wikipedia.org |

| Electrical Resistivity | ~10⁻⁴ Ω·cm | Thin film | wikipedia.org |

| Optical Transmittance | > 80% | Thin film | wikipedia.org |

| Band Gap | ~4 eV | n-type semiconductor | wikipedia.org |

| Electrical Conductivity | up to 9.5 S cm⁻¹ | Mesoporous film | rsc.org |

| Young's Modulus | 116 GPa | Sputtered, 10wt% SnO₂ | sputtertargets.net |

| Poisson Ratio | 0.35 | Sputtered, 10wt% SnO₂ | sputtertargets.net |

Properties

CAS No. |

145226-31-9 |

|---|---|

Molecular Formula |

H7InO7Sn |

Molecular Weight |

352.58 g/mol |

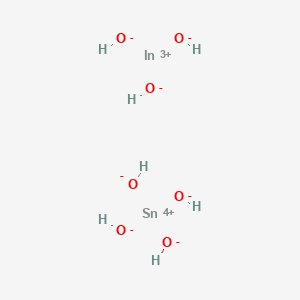

IUPAC Name |

indium(3+);tin(4+);heptahydroxide |

InChI |

InChI=1S/In.7H2O.Sn/h;7*1H2;/q+3;;;;;;;;+4/p-7 |

InChI Key |

KVXKIRARVMGHKF-UHFFFAOYSA-G |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[In+3].[Sn+4] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Engineering of Indium Tin Hydroxide

Solvothermal Synthesis Approaches

Solvothermal synthesis is a versatile method for producing crystalline nanoparticles, including indium tin hydroxide (B78521), by conducting reactions in a sealed vessel at elevated temperatures and pressures using a solvent. This approach allows for the formation of materials that might be difficult to obtain under ambient conditions.

Temperature and Solvent Influence on Nanoparticle Formation

Temperature plays a critical role in determining the phase and characteristics of the synthesized product in solvothermal reactions. For instance, when using ethylene (B1197577) glycol (EG) as a solvent, a reaction temperature above 250 °C typically leads to the formation of indium tin oxide (ITO) nanocrystals, ranging from 15 to 50 nm in size, depending on specific reaction conditions. sarchemlabs.com However, decreasing the reaction temperature to 200 °C in ethylene glycol results in the formation of crystalline hexagonal indium tin hydroxide nanoparticles. These "nano-hydroxides" are typically a few nanometers in size, nearly spherical, non-agglomerated, and highly hydrophilic, allowing for excellent dispersibility in water at high concentrations. sarchemlabs.com Specifically, these nanoparticles have been observed to be slightly elongated, approximately 3.7 nm by 7.8 nm. sarchemlabs.com Another study reported that indium hydroxide (In(OH)3) nanopowders were prepared via a hydrothermal process at 150 °C for 24 to 48 hours using indium acetate (B1210297) and sodium hydroxide as precursors in ethanol (B145695), water, or a mixture of both. nih.govnih.gov

The choice of solvent also significantly impacts nanoparticle formation. The addition of water to a solvothermal system can inhibit the formation of ITO crystals, instead promoting the formation of indium hydroxide (In(OH)3) and indium oxyhydroxide (InOOH), including tin hydroxide. In contrast, in water-free ethylene glycol systems, In(OH)3 and InOOH phases are generally not detected as intermediates, suggesting a remarkably slow transformation of these hydroxides into the In2O3 phase, making the hydroxides the final product in water-containing systems. Furthermore, using butanol (BuOH) as a solvent can lead to irregularly shaped nanoparticles of ITO and InOOH. The viscosity of the solvent in the solvothermal process also influences the size and shape of the synthesized ITO particles; higher solvent viscosity tends to result in larger particles and more square shapes due to the preferred orientation of ITO crystallization in the <100> direction. Organic solvents, in general, can facilitate the direct formation of nano-sized blue ITO powders.

An interactive table summarizing the influence of temperature and solvent on solvothermal synthesis of this compound and related phases is provided below:

| Condition Parameter | Specific Value/Type | Solvent | Resulting Phase/Morphology | Particle Size | Reference |

| Temperature | >250 °C | Ethylene Glycol | ITO Nanocrystals | 15-50 nm | sarchemlabs.com |

| Temperature | 200 °C | Ethylene Glycol | Hexagonal this compound | ~3.7 x 7.8 nm | sarchemlabs.com |

| Temperature | 150 °C (24-48h) | EtOH, H2O, or mixture | In(OH)3 Nanopowders | Not specified | nih.govnih.gov |

| Solvent Additive | Water | Various | Promotes In(OH)3, InOOH, Tin Hydroxide | Not specified | |

| Solvent Type | Water-free EG | Ethylene Glycol | No In(OH)3, InOOH intermediates | Not specified | |

| Solvent Type | Butanol (BuOH) | Butanol | Irregular ITO and InOOH nanoparticles | Not specified | |

| Solvent Viscosity | Higher Viscosity | Various | Larger, more square ITO particles | Increased |

Precursor Chemistry in Solvothermal Routes

The selection of precursors is fundamental to the solvothermal synthesis of this compound. Common metal oxide precursors include indium(III) chloride (InCl3) and tin(IV) chloride (SnCl4). These metal salts are typically dissolved in a solvent, such as ethylene glycol, with a hydrolysis reagent like sodium hydroxide (NaOH) to facilitate the formation of the hydroxide. For instance, a typical procedure involves adding tin(IV) chloride to a solution of indium(III) chloride in ethylene glycol, followed by the addition of sodium hydroxide dissolved in ethylene glycol. The molar ratio of tin to indium can be varied, such as 1:9 (mol:mol), to control the doping level.

Another set of precursors utilized includes indium acetate and sodium hydroxide for the synthesis of indium hydroxide nanostructures. nih.govnih.gov Indium nitrate (B79036) and tin chloride have also been used in solvothermal processes to prepare well-crystallized and nano-sized indium tin oxide powders. The pH of the precursor solution is also a critical factor, especially in microwave-assisted solvothermal methods. Alkaline conditions, specifically a pH range of 11.5 to 11.9, support the formation of indium and tin hydroxide complexes, and the mechanism of growth is suggested to involve olation, where complex ions transform into polymeric oxides. Increasing the pH within this range can lead to more effective complexation of precursor ions, resulting in larger polymeric clusters and subsequently bigger particles. Tetramethylammonium hydroxide (TMAH) in ethylene glycol has also been employed as a base in solvothermal synthesis, with indium chloride tetrahydrate and tin chloride pentahydrate as metal precursors.

Sol-Gel Fabrication Techniques

The sol-gel method is a wet-chemical technique widely used for the fabrication of metal oxide and hydroxide materials. It involves the formation of a colloidal suspension (sol) that gradually evolves into a gel-like network, followed by drying and often calcination to obtain the desired solid material.

Hydrolysis and Condensation Mechanisms in Gelation

In the sol-gel process for indium hydroxide nanostructures, indium acetate serves as a common precursor, dissolved in solvents such as ethanol or water. nih.govnih.gov The gelation process is initiated by the addition of a base, typically sodium hydroxide (NaOH) or ammonia (B1221849) (NH3), which promotes the hydrolysis of the metal precursors. nih.govnih.gov This hydrolysis reaction leads to the formation of metal hydroxides, which then undergo condensation reactions. These condensation reactions involve the elimination of water or alcohol molecules, leading to the formation of metal-oxygen-metal bridges and the gradual development of a three-dimensional polymeric network, characteristic of a gel. nih.govnih.gov The resulting viscous gel is then subjected to calcination, often at temperatures around 500 °C, to convert the indium hydroxide into indium oxide (In2O3) nanoparticles. nih.govnih.gov

Stabilizer Effects on Nanostructure Formation

The inclusion of stabilizing agents in sol-gel fabrication plays a crucial role in controlling the morphology, crystallinity, and size of the resulting indium hydroxide nanostructures. Polymers such as polyvinyl alcohol (PVA), polyvinyl pyrrolidone (PVP), or polydimethylsiloxane (B3030410) (PDMS) have been utilized as stabilizers. nih.govnih.gov These stabilizers can influence the nucleation and growth processes by adsorbing onto the surface of the growing nanoparticles, preventing agglomeration, and directing the formation of specific nanostructures. While the specific effects on this compound are less detailed in the provided context, for indium hydroxide, these stabilizers enable the synthesis of uniform, sphere-like nanostructures. nih.govnih.gov

Co-precipitation Methods for this compound Nanoparticles

Co-precipitation is a straightforward and widely used method for synthesizing metal hydroxides and oxides. It involves simultaneously precipitating two or more metal ions from a solution, allowing for the formation of mixed compounds like this compound.

In the context of this compound, nanoparticles of indium(III) and tin(IV) hydroxides have been synthesized via a co-precipitation process. This method typically involves mixing solutions of indium and tin salts and then adding a precipitating agent, such as a base, to induce the simultaneous precipitation of the metal hydroxides. The process is often conducted in a water bath. The addition of additives, such as polyethylene (B3416737) glycol (PEG-1000), can be incorporated during the co-precipitation to influence the properties of the resulting nanoparticles. The this compound nanoparticles obtained through co-precipitation have been observed to exhibit various shapes, including spherical and cubic morphologies. Subsequent thermal treatment, such as calcination at elevated temperatures (e.g., 700 °C for 3 hours), can transform these co-precipitated this compound nanoparticles into nanocrystalline indium tin oxide (ITO) nanorods.

pH-Dependent Synthesis and Crystallite Size Control

The pH of the reaction medium is a pivotal factor in controlling the phase formation and crystallite size of indium hydroxide and indium oxyhydroxide. Studies have shown that indium hydroxide (In(OH)₃) and indium oxide hydroxide (InOOH) can coexist in certain pH ranges, with their relative presence and crystallite sizes being pH-dependent. For instance, in precipitation methods using indium chloride solutions, In(OH)₃ and InOOH co-existed in the pH range of 5 to 8. However, at higher pH values, specifically pH 9 and 10, only In(OH)₃ was observed jcpr.or.kr.

The crystallite size of In(OH)₃ exhibits a strong dependence on pH, increasing significantly with increasing pH. In contrast, the crystallite size of InOOH shows minimal changes, typically ranging from 2 to 4 nm, and demonstrates little dependence on solution concentration or pH jcpr.or.kr. For example, the crystallite size of In(OH)₃ was observed to increase from 9 nm to 36 nm as the pH of the indium chloride solution increased from 5 to 10 jcpr.or.kr.

The table below summarizes the effect of pH on the crystallite size of In(OH)₃ and InOOH:

| Compound | pH Range | Crystallite Size (nm) | Dependence on pH |

| In(OH)₃ | 5-8 | 9-16 researchgate.net | Strong jcpr.or.kr |

| In(OH)₃ | 5-10 | 9-36 jcpr.or.kr | Strong jcpr.or.kr |

| InOOH | 5-8 | 2-4 jcpr.or.kr | Little jcpr.or.kr |

| InOOH | 5-9 | 3-6 researchgate.net | Little researchgate.net |

Hydrothermal Processing of this compound Gels

Hydrothermal processing is a key method for synthesizing this compound, offering advantages such as chemical homogeneity and the potential to avoid subsequent calcination steps that can lead to agglomeration koreascience.kr. This method typically involves treating coprecipitated indium-tin hydroxide gels under elevated temperature and pressure.

Formation of Doped Indium Oxyhydroxide Phases

Hydrothermal treatment of coprecipitated indium-tin hydroxide gels facilitates the formation of tin-doped indium oxyhydroxide (InOOH:Sn) phases. For example, a coprecipitated In-Sn hydroxide gel with an In to Sn mole ratio of 95:5, when hydrothermally treated at 300 °C for 24 hours, resulted in the formation of a single phase of tin-doped indium oxyhydroxide (InOOH:Sn) researchgate.netcambridge.orgcambridge.org. This oxyhydroxide phase was well-crystallized, with particles approximately 80 nm in size researchgate.netcambridge.orgcambridge.org. The process involves the dissolution-precipitation of In(OH)₃ and Sn(OH)₄, transforming them into the InOOH phase koreascience.kr. The short reaction time in microwave-assisted hydrothermal methods indicates their efficiency in obtaining In(OH)₃ nanoparticles and incorporating dopant ions into the hydroxide lattice cdmf.org.br.

Post-Hydrothermal Calcination for Oxide Conversion

Following hydrothermal treatment, a post-hydrothermal calcination step is often employed to convert the doped indium oxyhydroxide phases into indium tin oxide (ITO). Calcination of the tin-doped indium oxyhydroxide phase (InOOH:Sn) above 450 °C in air yields a substitutional-vacancy-type solid solution of In₂Sn₁₋ₓO₅₋ᵧ researchgate.netcambridge.orgcambridge.org. For instance, calcination at approximately 500 °C is commonly used to convert In(OH)₃ nanostructures to In₂O₃ nanoparticles tandfonline.com. Further heating of this In₂Sn₁₋ₓO₅₋ᵧ phase at temperatures exceeding 1000 °C can lead to the formation of the tin-doped indium oxide phase with a C-type rare-earth-oxide structure researchgate.net. This calcination step is crucial for achieving the desired ITO properties for various applications.

Solution-Based Deposition Techniques

Solution-based deposition techniques offer cost-effective and versatile methods for fabricating thin films from this compound or its derivatives. These techniques often involve preparing nanoparticle solutions that can be applied to substrates.

Spin Coating of this compound Nanoparticle Solutions

Spin coating is a widely used solution-based deposition technique for creating thin films from this compound or indium tin oxide nanoparticle solutions. While the direct spin coating of this compound solutions is less commonly detailed in the provided results, the technique is extensively used for indium tin oxide (ITO) nanoparticle solutions, which are typically derived from hydroxide precursors.

For example, tin-doped indium oxide (ITO) nanoparticle films can be fabricated on glass substrates using a spin-coating method acs.org. These ITO nanoparticle solutions, often with particle sizes in the 10-25 nm range, are spin-coated at speeds like 3000 rpm for 40 seconds acs.org. After coating, the films are dried, often at temperatures around 150 °C, to evaporate the solvent acs.org. Multistacked ITO films can be created by repeating these steps, leading to linearly increasing film thicknesses acs.org.

In some approaches, ITO films are fabricated by spin-coating an ITO nanoparticle slurry, followed by spin-coating an ITO sol over it. This method allows the adhesive sol to penetrate the nanoparticle layers, promoting adhesion between particles and to the substrate jkcs.or.kr. Subsequent sintering, for example at 500 °C for 1 hour, results in uniform films jkcs.or.kr. The properties of these spin-coated films, such as electrical and optical characteristics, are influenced by factors like the number of spin coatings and post-annealing conditions (temperature, time, and ambient gas) acs.org.

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16727373 nih.gov |

| Indium(III) hydroxide | 20661-21-6 |

| Indium oxide hydroxide | Not directly available, but InOOH is mentioned as a phase. |

| Indium tin oxide (ITO) | 16727373 nih.gov |

| Indium(III) oxide | 14793 researcher.life |

| Tin(IV) oxide | 14816 hanrimwon.com |

References: researchgate.net, cambridge.org, cambridge.org, jcpr.or.kr, researchgate.net, optica.org, ejmse.ro, , acs.org, cdmf.org.br, researchgate.net, ajbasweb.com, scielo.br, koreascience.kr, researchgate.net, tandfonline.com, google.com, jkcs.or.kr, researchgate.net, hep.com.cn, scielo.br,, mdpi.com, nih.gov,. Additional PubChem CIDs: researcher.life Indium oxide - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Indium-oxide hanrimwon.com Tin dioxide - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Tin-dioxidethis compound, a crucial precursor for the widely utilized transparent conductive oxide indium tin oxide (ITO), is synthesized through various methodologies that significantly influence its properties. These methods often focus on controlling crystallite size, phase purity, and morphology, which are critical for the performance of the final ITO material.

The synthesis of this compound (In(OH)₃) and related indium oxyhydroxide (InOOH) phases is a cornerstone in the production of high-quality indium tin oxide (ITO) materials. Various parameters, including pH and the presence of organic additives, play a critical role in dictating the characteristics of the synthesized hydroxide precursors.

pH-Dependent Synthesis and Crystallite Size Control

The pH of the reaction medium is a pivotal factor in controlling the phase formation and crystallite size of indium hydroxide and indium oxyhydroxide. Studies have shown that indium hydroxide (In(OH)₃) and indium oxide hydroxide (InOOH) can coexist in certain pH ranges, with their relative presence and crystallite sizes being pH-dependent. For instance, in precipitation methods using indium chloride solutions, In(OH)₃ and InOOH co-existed in the pH range of 5 to 8. However, at higher pH values, specifically pH 9 and 10, only In(OH)₃ was observed. jcpr.or.kr

The crystallite size of In(OH)₃ exhibits a strong dependence on pH, increasing significantly with increasing pH. In contrast, the crystallite size of InOOH shows minimal changes, typically ranging from 2 to 4 nm, and demonstrates little dependence on solution concentration or pH. jcpr.or.kr For example, the crystallite size of In(OH)₃ was observed to increase from 9 nm to 36 nm as the pH of the indium chloride solution increased from 5 to 10. jcpr.or.kr

The table below summarizes the effect of pH on the crystallite size of In(OH)₃ and InOOH:

| Compound | pH Range | Crystallite Size (nm) | Dependence on pH |

| In(OH)₃ | 5-8 | 9-16 researchgate.net | Strong jcpr.or.kr |

| In(OH)₃ | 5-10 | 9-36 jcpr.or.kr | Strong jcpr.or.kr |

| InOOH | 5-8 | 2-4 jcpr.or.kr | Little jcpr.or.kr |

| InOOH | 5-9 | 3-6 researchgate.net | Little researchgate.net |

Hydrothermal Processing of this compound Gels

Hydrothermal processing is a key method for synthesizing this compound, offering advantages such as chemical homogeneity and the potential to avoid subsequent calcination steps that can lead to agglomeration. koreascience.kr This method typically involves treating coprecipitated indium-tin hydroxide gels under elevated temperature and pressure.

Formation of Doped Indium Oxyhydroxide Phases

Hydrothermal treatment of coprecipitated indium-tin hydroxide gels facilitates the formation of tin-doped indium oxyhydroxide (InOOH:Sn) phases. For example, a coprecipitated In-Sn hydroxide gel with an In to Sn mole ratio of 95:5, when hydrothermally treated at 300 °C for 24 hours, resulted in the formation of a single phase of tin-doped indium oxyhydroxide (InOOH:Sn). researchgate.netcambridge.orgcambridge.org This oxyhydroxide phase was well-crystallized, with particles approximately 80 nm in size. researchgate.netcambridge.orgcambridge.org The process involves the dissolution-precipitation of In(OH)₃ and Sn(OH)₄, transforming them into the InOOH phase. koreascience.kr The short reaction time in microwave-assisted hydrothermal methods indicates their efficiency in obtaining In(OH)₃ nanoparticles and incorporating dopant ions into the hydroxide lattice. cdmf.org.br

Post-Hydrothermal Calcination for Oxide Conversion

Following hydrothermal treatment, a post-hydrothermal calcination step is often employed to convert the doped indium oxyhydroxide phases into indium tin oxide (ITO). Calcination of the tin-doped indium oxyhydroxide phase (InOOH:Sn) above 450 °C in air yields a substitutional-vacancy-type solid solution of In₂Sn₁₋ₓO₅₋ᵧ. researchgate.netcambridge.orgcambridge.org For instance, calcination at approximately 500 °C is commonly used to convert In(OH)₃ nanostructures to In₂O₃ nanoparticles. tandfonline.com Further heating of this In₂Sn₁₋ₓO₅₋ᵧ phase at temperatures exceeding 1000 °C can lead to the formation of the tin-doped indium oxide phase with a C-type rare-earth-oxide structure. researchgate.net This calcination step is crucial for achieving the desired ITO properties for various applications.

Solution-Based Deposition Techniques

Solution-based deposition techniques offer cost-effective and versatile methods for fabricating thin films from this compound or its derivatives. These techniques often involve preparing nanoparticle solutions that can be applied to substrates.

Spin Coating of this compound Nanoparticle Solutions

Spin coating is a widely used solution-based deposition technique for creating thin films from this compound or indium tin oxide nanoparticle solutions. While the direct spin coating of this compound solutions is less commonly detailed in the provided results, the technique is extensively used for indium tin oxide (ITO) nanoparticle solutions, which are typically derived from hydroxide precursors.

For example, tin-doped indium oxide (ITO) nanoparticle films can be fabricated on glass substrates using a spin-coating method. acs.org These ITO nanoparticle solutions, often with particle sizes in the 10-25 nm range, are spin-coated at speeds like 3000 rpm for 40 seconds. acs.org After coating, the films are dried, often at temperatures around 150 °C, to evaporate the solvent. acs.org Multistacked ITO films can be created by repeating these steps, leading to linearly increasing film thicknesses. acs.org

In some approaches, ITO films are fabricated by spin-coating an ITO nanoparticle slurry, followed by spin-coating an ITO sol over it. This method allows the adhesive sol to penetrate the nanoparticle layers, promoting adhesion between particles and to the substrate. jkcs.or.kr Subsequent sintering, for example at 500 °C for 1 hour, results in uniform films. jkcs.or.kr The properties of these spin-coated films, such as electrical and optical characteristics, are influenced by factors like the number of spin coatings and post-annealing conditions (temperature, time, and ambient gas). acs.org

Structural and Morphological Engineering of Indium Tin Hydroxide and Derived Materials

Nanoparticle Morphology Control

Controlling the shape and size of indium tin hydroxide (B78521) nanoparticles is a fundamental step in engineering the properties of the resulting materials.

The synthesis conditions significantly influence the morphology of indium tin hydroxide nanoparticles. A solvothermal reaction conducted in ethylene (B1197577) glycol at a reduced temperature of 200 °C has been shown to produce this compound nanoparticles with a slightly elongated shape, measuring approximately 3.7 ± 0.3 nm by 7.8 ± 0.7 nm. In contrast, higher temperatures (above 250 °C) in the same reaction system typically lead to the formation of indium tin oxide nanocrystals psu.edursc.org.

A novel strategy has been developed for preparing nanosized, nearly spherical, and highly dispersible nanoparticles of this compound, often referred to as "nano-hydroxides." This approach is pivotal for subsequent self-assembly processes psu.edursc.orgrsc.org. Another method employs a sol-gel synthesis where the choice of hydrolysis agent dictates the resulting morphology. Using sodium acetate (B1210297) (AC) as a hydrolysis agent yields round, monodisperse this compound nanoparticles, while ethanolamine (B43304) (EA) promotes the formation of rod-like nanoparticles iaea.org. Furthermore, amino-acid assisted hydrothermal methods have demonstrated the capability to control the size and shape of indium hydroxide nanoparticles, leading to the formation of cubic-shaped In(OH)₃ nanoparticles with sizes around 50 nm jst.go.jp.

The table below summarizes key parameters and outcomes for controlling ITH nanoparticle morphology:

| Synthesis Method | Precursors | Temperature (°C) | Hydrolysis Agent/Additive | Resulting ITH Morphology | Size/Dimensions (nm) | Reference |

| Solvothermal (EG) | InCl₃, SnCl₄ | 200 | - | Slightly elongated nanoparticles | 3.7 ± 0.3 × 7.8 ± 0.7 | psu.edursc.org |

| Sol-gel | In³⁺, Sn⁴⁺ | - | Sodium Acetate (AC) | Round, monodisperse nanoparticles | - | iaea.org |

| Sol-gel | In³⁺, Sn⁴⁺ | - | Ethanolamine (EA) | Rod-like nanoparticles | - | iaea.org |

| Amino-acid assisted hydrothermal | - | - | Aspartic acid | Cubic-shaped In(OH)₃ NPs | ~50 | jst.go.jp |

| Solvothermal (EG) | InCl₃, SnCl₄ | - | Pluronic polymer (template) | Nanosized, nearly spherical, highly dispersible | A few nanometers | psu.edursc.org |

Nanosized, nearly spherical, and highly dispersible this compound nanoparticles are ideal building blocks for the controlled self-assembly of mesoporous architectures. A common strategy involves directing the self-assembly of these "nano-hydroxides" using commercially available Pluronic polymers psu.edursc.orgrsc.orgresearchgate.net.

These assembled structures can be readily transformed into crystalline mesoporous ITO films through a mild heat treatment at 300 °C psu.edursc.orgrsc.orgresearchgate.netresearchgate.netmdpi.com. The resulting mesoporous ITO layers exhibit a regular mesoporosity with a periodicity of approximately 13 ± 2 nm. Such films possess a high surface area of 190 m² cm⁻³ and a porosity of 44%, along with an electrical conductivity of up to 9.5 S cm⁻¹ rsc.orgresearchgate.net. This facile transformation from ITH to crystalline ITO, while maintaining the mesoporous morphology, makes ITH nanoparticles attractive for developing nanostructured ITO materials with high surface areas for applications such as electrodes psu.edursc.orgresearchgate.net.

The properties of mesoporous ITO films derived from self-assembled ITH are detailed below:

| Property | Value | Reference |

| Mesostructure Periodicity | 13 ± 2 nm | psu.edursc.orgresearchgate.net |

| Surface Area | 190 m² cm⁻³ | rsc.orgresearchgate.net |

| Porosity | 44% | rsc.orgresearchgate.net |

| Electrical Conductivity | Up to 9.5 S cm⁻¹ | rsc.orgresearchgate.net |

| Transformation Temperature | 300 °C (from ITH to ITO) | psu.edursc.orgresearchgate.net |

Thin Film Architectures

The deposition of this compound and its subsequent conversion to indium tin oxide allows for the engineering of specific thin film microstructures.

This compound films can be prepared with distinct columnar microstructures. As-deposited tin-doped indium hydroxide films, for instance, have been shown to possess a single hexagonal phase of In(OH)₃·xH₂O (where 0 ≤ x ≤ 1) with a tin doping percentage of 1.7 ± 0.2 at.%, exhibiting a column-like hierarchical microstructure researchgate.net. Upon annealing above 200 °C, these films convert into nanocrystalline Sn:In₂O₃ films, maintaining their morphology while gaining higher UV and visible transparency and electrical conductivity compared to pure In₂O₃ films researchgate.net.

Similarly, indium tin oxide (ITO) films, often derived from this compound precursors, frequently display a polycrystalline structure with columnar grains acs.orgcore.ac.uk. The orientation of these columnar structures can depend on factors such as the mobility of arriving atoms during deposition, which is influenced by parameters like oxygen pressure core.ac.uk. The thickness of such pristine ITO films can be around 90 nm, with the columnar structure clearly visible through techniques like Transmission Electron Microscopy (TEM) acs.org.

Beyond simple columnar structures, advanced fabrication techniques enable the creation of indium tin oxide films with precise one-dimensional (1D) periodicity. Nanostructured ITO films with 1D periodic nanostructures have been successfully fabricated using an all-solution processing method involving ITO nanoparticles combined with nanoimprint lithography optica.org. These films exhibit desirable properties for transparent electrodes, including a low sheet resistance of approximately 200 Ω/sq and high optical transparency of about 80%. Additionally, their periodic structure leads to specific transmission spectra due to light diffraction, making them suitable for applications in optoelectronic devices such as liquid crystal displays optica.org.

Advanced Nanostructures

This compound serves as a versatile precursor for a wide array of advanced nanostructures, primarily through its transformation into indium tin oxide (ITO). While the direct formation of complex ITH nanostructures is an area of ongoing research, the ability to convert ITH into various ITO morphologies is a key aspect of its utility.

For example, indium tin oxide nanoparticles synthesized by mineralization within ring-shaped biomimetic templates can grow to an average diameter of 150 nm, with their crystalline structure transforming to a fluorite (CaF₂) structure, distinct from the hexagonal structure obtained by coprecipitation acs.org. Furthermore, electrochemical modification of ITO surfaces, which can involve the formation of In(OH)₃ under anodic conditions, has been explored to create nanostructured ITO with enhanced biocompatibility, presenting morphologies such as nanorods, nanowhiskers, and nanohelixes acs.org. Gas aggregation cluster sources have also been used to fabricate ITO nanoparticles with an average size of 17 ± 10 nm, possessing a highly crystalline structure identical to the target material acs.org. Numerical studies have also explored the optical properties of hexagonal ITO nanodisk and nanohole arrays in the mid-infrared, highlighting their potential as plasmonic materials mdpi.com.

Nanofibers

Indium tin oxide (ITO) nanofibers can be fabricated using indium-tin hydroxide (ITH) precursors, often in conjunction with a polymer binder, through techniques like electrospinning followed by calcination. For instance, poly(vinyl alcohol) (PVA)/In-Sn hydroxide (ITH) nanofibers have been successfully prepared via electrospinning, which are then calcined at temperatures ranging from 400 °C to 550 °C to yield ITO nanofibers. The properties of the precursor solution, such as viscosity and electrical conductivity, significantly influence the formation and morphology of the electrospun fibers.

The calcination temperature plays a critical role in determining the final morphology and crystalline structure of the ITO nanofibers. As the calcination temperature increases, the ITO nanofibers tend to become thinner and more uneven. For example, studies have shown that solid porous ITO nanofibers result from slow heating rates during calcination, while hollow tubular ITO microfibers with porous shells are produced at high heating rates when calcined at a peak temperature of 700 °C. The diameter of ITO nanofibers can be controlled, with heat treatment at 600 °C and 1000 °C reducing fiber diameter from 200-300 nm to 100-200 nm due to the thermal decomposition of polyvinylpyrrolidone (B124986) (PVP).

The following table summarizes some findings related to ITO nanofiber preparation:

Table 1: Influence of Calcination on ITO Nanofiber Morphology and Structure

| Precursor System | Calcination Temperature (°C) | Heating Rate | Resulting Morphology | Crystalline Structure | Reference |

| PVA/ITH | 400, 475, 550 | Not specified | Thinner, more uneven nanofibers with increasing temperature | Bixbyite and corundum type | |

| PVP/InCl₃/SnCl₄ | 700 | 0.5 °C min⁻¹ | Solid porous nanofibers | Highly crystalline | |

| PVP/InCl₃/SnCl₄ | 700 | 5 °C min⁻¹ | Hollow tubular microfibers with porous shells | Highly crystalline | |

| Not specified | 600 | Not specified | Nanofibers (diameter ~100-200 nm) | Not specified | |

| Not specified | 1000 | Not specified | Nanofibers (diameter ~100-200 nm) | Not specified |

Nanoplates and Nanotubes

While direct synthesis of this compound nanoplates is not explicitly detailed in the provided search results, the formation of indium tin oxide (ITO) nanostructures, often derived from hydroxide precursors, is reported in various forms, including those associated with nanotubes. For instance, electrochemically assisted deposition (EAD) can produce highly crystalline In-Sn hydroxide films, which, upon thermal conversion, yield ITO films composed of submicrometer-size bundles of parallel thin nanorods. These nanorods form the major structural blocks, and their orientation significantly impacts the film's electronic conductivity.

Furthermore, nanocrystals of indium tin oxide (ITO) have been successfully deposited on the sidewalls of multiwalled carbon nanotubes (MWCNTs) using a simple coprecipitation process. These ITO nanoparticles, with diameters typically in the 10-30 nm range, can exhibit rhombohedral or cubic polymorphs. High-resolution transmission electron microscopy (HRTEM) has shown that rhombohedral ITO nanoparticles decorating nanotubes grew along the (110) direction, while cubic ITO nanoparticles grew along the (222) direction, both indicating high crystallinity. Indium oxide hydroxide (In₂O₃-x(OH)y) nanoparticles have also been supported on TiN@TiO₂ nanotubes for enhanced photocatalysis, where the nanotubes serve as a crucial scaffold.

Crystalline Structure and Defects

The crystalline structure of this compound and its derived indium tin oxide is critical to their functional properties, with thermal treatment and compositional variations significantly influencing their lattice and defect chemistry.

Crystallinity Evolution During Thermal Conversion

The thermal conversion of this compound precursors is a key step in obtaining crystalline indium tin oxide (ITO). This process typically involves dehydration and crystallization, with the final crystalline structure often depending on the calcination temperature.

For indium hydroxide (In(OH)₃), which is a component of this compound, thermal decomposition occurs through a multi-step process. Mass loss up to 150 °C is primarily due to the removal of surface-adsorbed water molecules. A more significant mass loss between 200 °C and 300 °C, with an endothermic peak around 236 °C, corresponds to the release of carbon dioxide and water as indium hydroxide carbonate converts to In₂O₃. An exothermic peak around 346 °C is attributed to the crystallization of the final In₂O₃ product. Nanosized In(OH)₃ transitions to bixbyite-type In₂O₃ between 280 °C and 305 °C, with the conversion completing around 305 °C without observable intermediate crystalline or amorphous phases.

In the case of this compound precursors, the dehydration decomposition is also a multi-step kinetic reaction. Seed particles with the same chemical composition can promote the crystallization of ITO precursor particles, leading to increased crystallinity and grain size with higher seed content. The thermal decomposition of polyvinylpyrrolidone (PVP)/InCl₃/SnCl₄ precursor fibers, for instance, shows significant weight loss between 250 °C and 400 °C due to polymer decomposition and water loss from hydrolysis products, with further reduction between 450 °C and 600 °C from residual polymer mass. Above 600 °C, the weight remains almost constant, indicating complete transformation to ITO nanofibers. X-ray diffraction (XRD) patterns confirm that ITO nanoparticles exist after calcination, and their structure is strongly dependent on the calcination temperature, allowing for the fabrication of bixbyite and corundum type structures.

Table 2: Thermal Conversion Characteristics of Indium Hydroxide and this compound Precursors

| Precursor Material | Temperature Range (°C) | Key Thermal Event | Resulting Phase/Structure | Reference |

| In(OH)₃ | < 150 | Water removal | In(OH)₃ (hydrated) | |

| In(OH)₃ carbonate | 200-300 | Dehydration, CO₂ release | In₂O₃ (amorphous/poorly crystalline) | |

| In(OH)₃ | 280-305 | Dehydroxylation | Bixbyite-type In₂O₃ | |

| In(OH)₃ | 346 | Crystallization | Crystalline In₂O₃ | |

| PVP-InCl₃-SnCl₄ | 250-400 | Polymer decomposition, water loss | Partially transformed ITO precursor | |

| PVP-InCl₃-SnCl₄ | 450-600 | Residual polymer decomposition | Further transformed ITO precursor | |

| PVP-InCl₃-SnCl₄ | > 600 | Complete transformation | ITO nanofibers | |

| ITH/PVA | 400, 475, 550 | Calcination | ITO nanoparticles |

Impact of Doping and Oxygen Content on Lattice

The properties of indium tin oxide (ITO), derived from this compound, are significantly influenced by tin (Sn) doping and the oxygen content within its lattice. ITO is an n-type semiconductor, and its electrical conductivity is largely attributed to oxygen vacancies and the substitution of In³⁺ by Sn⁴⁺ ions.

Oxygen vacancies are common defects in ITO and serve as ideal adsorption sites for target molecules, enhancing gas-sensing performance. The concentration of oxygen vacancies is proportional to the Sn⁴⁺ doping concentration. X-ray photoelectron spectroscopy (XPS) analysis of ITO films reveals peaks corresponding to adsorbed oxygen and lattice oxygen. With increasing SnO₂ ratio, the content of both adsorbed and lattice oxygen tends to increase. For example, in ITO films, the O 1s XPS spectra show peaks at approximately 529.1 eV (lattice oxygen), 529.7 eV (oxygen deficient sites/oxygen vacancies), and 530.9 eV (hydroxyl impurities). High-pressure oxygen annealing can decrease the concentration of oxygen vacancy defects, leading to improved electrical properties such as higher saturation mobility and lower subthreshold gate swing in tin-doped indium oxide transistors.

Sn doping affects the indium oxide lattice by substituting indium atoms. While Sn⁴⁺ can substitute In³⁺ in the In₂O₃ lattice, donating a free electron and contributing to conductivity, experimental evidence suggests the formation of complexes where excess oxygen atoms create complexes with seven-coordinated tin atoms instead of the usual six-coordinated sites. This can lead to electron trapping. The incorporation of Ga atoms into the ITO lattice has also been studied, showing that Ga atoms substitute In atoms while retaining the Ia-3 space group symmetry, and higher Ga concentrations can lead to a structural transformation from nanocrystalline to amorphous phases. The oxygen content during deposition also critically impacts the optoelectronic properties of ITO films, with lower oxygen content generally leading to an increase in carrier concentration and optical absorptance in the near-infrared region.

Table 3: Impact of Oxygen Content on ITO Film Properties (Derived from Oxygen Annealing)

| Oxygen Annealing Pressure (atm O₂) | Oxygen Vacancy-related Peak Area (%) | Lattice Oxygen-related Peak Area (%) | Saturation Mobility (cm²/Vs) | Subthreshold Gate Swing (V/decade) | Reference |

| 0.2 (ambient) | 27.3 | 62.7 | 5.2 | 0.58 | |

| 2.5 | 19.8 | Not specified | Not specified | Not specified | |

| 5.0 | 17.6 | 72.8 | 25.8 | 0.14 |

Advanced Spectroscopic and Microscopic Characterization of Indium Tin Hydroxide

Structural Analysis Techniques

Structural analysis techniques provide fundamental information about the crystalline nature, phase composition, and physical dimensions of indium tin hydroxide (B78521) materials.

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases present in a material and for estimating the size of the crystallites. In the study of indium tin hydroxide, XRD patterns help to distinguish between different phases such as indium hydroxide (In(OH)₃) and indium oxide hydroxide (InOOH), which can coexist depending on the synthesis conditions. jcpr.or.kr

For instance, studies have shown that in precipitates from an indium chloride solution, both cubic In(OH)₃ and orthorhombic InOOH can be present. jcpr.or.kr The relative amounts of these phases are influenced by factors like pH and concentration. At a pH of 9, for example, only the In(OH)₃ phase may be observed. jcpr.or.kr The crystallite size, calculated using the Scherrer equation from the broadening of XRD peaks, can also be determined. Research has indicated that the crystallite size of In(OH)₃ is more dependent on pH than on the concentration of the reaction medium, while the crystallite size of InOOH shows little change with these parameters. jcpr.or.kr In some cases, the crystallite sizes for In(OH)₃ have been found to be in the range of 16.3-18.1 nm, and for InOOH, in the range of 2.5-3.6 nm. jcpr.or.kr

Hydrothermal synthesis methods can also produce mixed phases. In one study, hydrothermal treatment of an InCl₃–SnCl₄ solution resulted in a mixture of phases isostructural with InOOH and SnO₂ in certain concentration ranges. doi.org At higher indium concentrations, a single phase isostructural with InOOH was observed. doi.org The crystallite size in these systems can vary significantly with the indium molar content. doi.org

The transformation of these hydroxide precursors to indium tin oxide upon heating is also monitored by XRD. The resulting ITO typically exhibits a cubic bixbyite structure. rsc.orgias.ac.in The crystallite size of the final ITO product is influenced by the initial hydroxide precursor and the annealing conditions. ias.ac.in

Table 1: Crystallite Sizes of Indium Hydroxide Phases Determined by XRD

| Phase | Synthesis Condition | Crystallite Size (nm) | Reference |

|---|---|---|---|

| In(OH)₃ | Precipitated from 0.25 M InCl₃ at pH 7 | 16.3 - 18.1 | jcpr.or.kr |

| InOOH | Precipitated from 0.25 M InCl₃ at pH 7 | 2.5 - 3.6 | jcpr.or.kr |

| InOOH-isostructural | Hydrothermal, varying indium content | ~20 - 40 | doi.org |

| SnO₂-isostructural | Hydrothermal, varying indium content | ~13 - 67 | doi.org |

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and determining the size distribution of nanoparticles at high resolution. For this compound and its derivative, ITO, TEM reveals detailed information about the shape and size of the nanocrystals.

Studies using TEM have shown that this compound nanoparticles synthesized via a solvothermal method can be re-dispersed in deionized water. rsc.org The morphology and size distribution of these nanoparticles are critical for their application in forming transparent conductive layers. rsc.org The particle size of ITO nanocrystals synthesized through methods like hot-injection has been measured to be around 11 ± 2.4 nm. rsc.org

In other research, TEM analysis of ITO nanoparticles prepared by a microwave-assisted solvothermal method showed particles with diameters smaller than 10 nm. scielo.br Histograms generated from TEM images provide a quantitative distribution of particle diameters, with studies reporting sizes between 3.4 and 8.2 nm. scielo.br Similarly, TEM has been used to characterize ZnO NPs and ZnO NPs@ITO NPs, revealing mean diameters of 15.22 ± 11 nm and 14.54 ± 16 nm, respectively. preprints.org

The morphology of the particles can also be observed. For instance, after calcination, ITO particles derived from this compound precursors can retain a rectangular morphology, with cubes and columns still visible. misd.tech Electron diffraction patterns obtained via TEM can confirm the crystal structure of the nanoparticles, identifying phases like cubic and rhombohedral ITO. misd.tech

Table 2: Particle Size of Indium Tin Based Nanoparticles Measured by TEM

| Material | Synthesis Method | Mean Particle Size (nm) | Reference |

|---|---|---|---|

| This compound | Solvothermal | - | rsc.org |

| ITO Nanocrystals | Hot-injection | 11 ± 2.4 | rsc.org |

| ITO Nanoparticles | Microwave-assisted solvothermal | < 10 | scielo.br |

| ZnO NPs | Sol-gel | 15.22 ± 11 | preprints.org |

| ZnO NPs/ITO NPs | Sol-gel | 14.54 ± 16 | preprints.org |

| ITO Nanoparticles | - | 80 - 110 | researchgate.net |

SEM images of ITO thin films prepared by spin coating of this compound nanoparticle inks show how the ink concentration affects the resulting layer. rsc.org The surface morphology of ITO films can be engineered by controlling the synthesis parameters. For example, ITO films annealed under different argon rates and pressures exhibit varying grain sizes, typically in the range of 70-150 nm. ajgreenchem.com

The morphology of ITO powders can also be characterized by SEM. Studies have shown that ITO particles prepared by co-precipitation can have sizes around 35 nm, which can increase to 120 nm with different processing. ajbasweb.com Hydrothermal methods can lead to even larger particles, exceeding 100 nm, with a more uniform and crystalline structure. ajbasweb.com In some cases, ITO can form regular cubic shapes with sizes close to 500 nm. hep.com.cn

SEM is also used to observe the microstructure of thin films. For instance, as-deposited ITO films can appear amorphous-like with some round-shaped particles, which then crystallize upon annealing. capes.gov.br The surface of ITO films can consist of rounded particles at the base with cauliflower-like structures on top. bartin.edu.tr

Table 3: Morphological Features of Indium Tin Based Materials Observed by SEM

| Material | Preparation Method | Observed Features | Size Range | Reference |

|---|---|---|---|---|

| ITO Thin Film | Spin coating of ITH ink | Nanoparticle layer | - | rsc.org |

| ITO Thin Film | Sol-gel and annealing | Nanoparticle grains | 70-150 nm | ajgreenchem.com |

| ITO Powder | Co-precipitation | Particles | 35-120 nm | ajbasweb.com |

| ITO Powder | Hydrothermal | Particles | >100 nm | ajbasweb.com |

| ITO Submicro-cubes | Seed-assisted synthesis | Cubic particles | ~500 nm | hep.com.cn |

| ITO Thin Film | RF magnetron sputtering | Round particles, fine grains | - | capes.gov.br |

X-ray Reflectivity (XRR) is a non-destructive analytical technique used to determine the thickness, density, and roughness of thin films and multilayered structures. measurlabs.com This method is particularly well-suited for smooth, uniform, and flat films. measurlabs.com

In the context of indium tin oxide (ITO) thin films, which are derived from this compound precursors, XRR provides crucial parameters for quality control. The technique works by measuring the specular reflection of X-rays from a surface at grazing angles. The resulting interference fringes (Kiessig fringes) in the reflectivity curve are used to calculate the film thickness. scirp.orgscirp.org Thinner films produce more fringes than thicker films. scirp.orgscirp.org

The roughness of the film's surface and its interfaces influences how quickly the reflected signal decays. scirp.orgscirp.org An increase in the slope of the reflectivity curve can indicate an increase in thin film roughness for films with uniform electron density. scirp.orgscirp.org XRR is most effective for very thin films, ideally less than 100 nm, and gives excellent results for ultra-thin films (less than 20 nm). scirp.orgscirp.org For thicker films, the Kiessig fringes may not be detectable. scirp.org

Studies have used XRR to characterize ITO thin films with thicknesses of 50, 100, and 170 nm. scirp.orgscirp.org The technique has also been employed to determine the thickness and roughness of Ta₂O₅, TaSiO, and zinc-tin oxide (ZTO) thin films with precision below 1 nm. unl.pt XRR has been shown to be more effective than spectroscopic ellipsometry for determining the thickness of the native oxide layer on silicon. unl.pt

Table 4: Parameters of Thin Films Determined by XRR

| Material | Parameter | Value | Reference |

|---|---|---|---|

| ITO Thin Film | Thickness | 50, 100, 170 nm | scirp.orgscirp.org |

| ITO Thin Film | Suitability | Best for films < 100 nm | scirp.orgscirp.org |

| Ta₂O₅, TaSiO, ZTO Thin Films | Thickness Precision | < 1 nm | unl.pt |

| Al₂O₃ on Si | Thickness Range | 1-150 nm | measurlabs.com |

| Al₂O₃ on Si | Roughness (RMS) | < 5 nm | measurlabs.com |

Surface and Compositional Characterization

Understanding the surface chemistry and elemental makeup of this compound is vital for controlling its conversion to highly conductive and transparent ITO.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For indium tin oxide, derived from this compound, XPS is used to determine the relative amounts of indium, tin, and oxygen, and to identify their oxidation states. The binding energies of the core level electrons are characteristic of a specific element and its chemical environment. For indium, the In 3d peaks are analyzed, while for tin, the Sn 3d peaks are examined. researchgate.netnjit.edu

In ITO films, the In 3d₅/₂ and In 3d₃/₂ peaks are typically found at binding energies around 444.4 eV and 452.0 eV, respectively, indicating that the primary valence state of indium is +3. researchgate.net The Sn 3d₅/₂ and Sn 3d₃/₂ peaks are observed at approximately 486.4 eV and 494.8 eV, which corresponds to a +4 oxidation state for tin. researchgate.net The absence of Sn⁰ and Sn²⁺ states is often confirmed to ensure proper doping. njit.edu

The O 1s spectrum is also crucial and can often be deconvoluted into multiple components. One peak, typically around 529.8 eV to 530.5 eV, is attributed to oxygen in the In₂O₃ lattice, while another at a higher binding energy (around 531.4 eV to 531.8 eV) can be associated with oxygen vacancies or surface hydroxyl groups. njit.eduaip.org The presence of In(OH)ₓ can be inferred from the XPS data. aip.org The ratio of these oxygen peaks can provide insights into the concentration of oxygen vacancies, which are critical for the electrical conductivity of ITO. njit.edu

XPS analysis has been used to confirm the surface composition of ITO films, with typical atomic percentages being around 55.1% for oxygen, 40.6% for indium, and 4.3% for tin. researchgate.net

Table 5: XPS Binding Energies for Elements in Indium Tin Oxide

| Element | Core Level | Binding Energy (eV) | Inferred Oxidation State | Reference |

|---|---|---|---|---|

| Indium (In) | In 3d₅/₂ | ~444.4 - 444.9 | In³⁺ | researchgate.netaip.org |

| Indium (In) | In 3d₃/₂ | ~452.0 | In³⁺ | researchgate.net |

| Tin (Sn) | Sn 3d₅/₂ | ~486.4 - 486.8 | Sn⁴⁺ | researchgate.netaip.org |

| Tin (Sn) | Sn 3d₃/₂ | ~494.8 | Sn⁴⁺ | researchgate.net |

| Oxygen (O) | O 1s (Lattice) | ~529.8 - 530.5 | O²⁻ | njit.eduaip.org |

| Oxygen (O) | O 1s (Vacancy/Hydroxide) | ~531.4 - 531.8 | - | njit.eduaip.org |

Surface Hydroxylation Level Determination

The determination of the surface hydroxylation level of this compound (ITH) and its derivative, indium tin oxide (ITO), is crucial for understanding and controlling the surface properties of these materials, which in turn affects their performance in various applications. The presence of hydroxyl (–OH) groups on the surface can influence work function, electron affinity, and the adhesion of subsequent layers in electronic devices. aip.orgacs.org

Several methods are employed to quantify the density of surface hydroxyl groups. One indirect method involves a series of chemical reactions. For instance, the surface can be reacted with tetra(tert-butoxy)zirconium, which specifically reacts with surface hydroxyl groups. princeton.edu This is followed by a reaction with (ferrocene)monocarboxylic acid, resulting in surface-bound (ferrocenecarboxylate)zirconium complexes. princeton.edu The amount of zirconium on the surface, which is proportional to the original hydroxyl group content, can then be quantified using electrochemical techniques like cyclic voltammetry and chronocoulometry. princeton.edu This method has indicated a surface hydroxyl group density on the order of 1x10⁻¹⁰ moles per square centimeter, which translates to approximately one hydroxyl group per 100 square angstroms of the ITO surface. princeton.edu It is important to note that this measurement is considered a minimum estimate, as the specific ITO material used was found to be less densely hydroxylated than other variations. princeton.edu

X-ray photoelectron spectroscopy (XPS) is another powerful technique for characterizing surface hydroxyl groups. The O(1s) spectrum can be deconvoluted to distinguish between different oxygen species. The main peak at approximately 530.5 eV is attributed to inorganic oxides (In-O and Sn-O), while a shoulder at a higher binding energy, around 531.5 eV to 532.8 eV, is associated with surface hydroxyl groups. princeton.eduresearchgate.net By analyzing the relative areas of these peaks, the percentage of surface oxygen present as hydroxyl groups can be estimated. For example, studies have shown that after specific surface treatments, approximately 8% of the surface oxygen can be in the form of OH groups. princeton.edu

Computational models based on Density Functional Theory (DFT) have also been used to simulate and understand the effects of different levels of surface hydroxylation (e.g., 100%, 66%, 33%, and 0% coverage) on the electronic properties of IO and ITO surfaces. acs.orgresearchgate.net These simulations correlate computed quantities like surface partial density of states, work functions, and surface dipole strength with the hydroxylation level, providing a theoretical framework for the experimental observations. acs.org The findings from these models align with experimental data, showing that the level of hydroxylation systematically affects the surface dipole, which in turn influences the work function. acs.org

Vibrational and Thermal Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in this compound and for monitoring its transformation into indium tin oxide (ITO). The FTIR spectra of this compound exhibit characteristic absorption bands that confirm its chemical structure. A broad absorption band observed around 3400 cm⁻¹ is assigned to the stretching vibrations of O-H groups in adsorbed water molecules. aensiweb.com More specific to the hydroxide structure, bands in the region of 3235 cm⁻¹ are characteristic of the stretching vibrations of indium or tin hydroxide groups. aensiweb.com Additionally, the deformation modes of In-OH and Sn-OH bonds have been identified at approximately 1160 cm⁻¹ and 1380 cm⁻¹, respectively. scientific.net The presence of carboxyl and hydroxide functional groups has also been confirmed in synthesized ITO films. ump.edu.my

FTIR is also instrumental in tracking the thermal conversion of ITH to ITO. Upon calcination at temperatures around 400°C, the characteristic peaks corresponding to the In-OH and Sn-OH bonds disappear, indicating the formation of the crystalline oxide. scientific.net This transformation is a key step in the production of ITO materials. Furthermore, FTIR can be used to study the surface of ITO films. For instance, surface OH groups on unannealed ITO have been observed at 3379 cm⁻¹ (νOH). princeton.edu These surface hydroxyl groups can be removed by treatments such as argon ion bombardment and regenerated by exposure to water vapor, with the changes being clearly observable in the FTIR spectra. princeton.edu

Table 1: Characteristic FTIR Bands of this compound and Related Species

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3400 | O-H stretching of adsorbed water | aensiweb.com |

| 3379 | Surface O-H stretching on unannealed ITO | princeton.edu |

| 3235 | In-OH or Sn-OH stretching | aensiweb.com |

| 1380 | Sn-OH deformation | scientific.net |

| 1160 | In-OH deformation | scientific.net |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, offering insights into the vibrational modes of the crystal lattice of this compound and its transformation products. The Raman spectrum of cubic In(OH)₃ is characterized by a strong, sharp band at 309 cm⁻¹, which is attributed to the symmetric stretching mode of the In-O bond. akjournals.com Other notable bands for In(OH)₃ include those at 1137 cm⁻¹ and 1155 cm⁻¹, assigned to In-OH deformation modes, and several bands between 3083 cm⁻¹ and 3262 cm⁻¹ corresponding to OH stretching vibrations. akjournals.com

Upon thermal treatment and conversion to indium oxide (In₂O₃), new Raman bands emerge that are characteristic of the oxide lattice. These typically appear at approximately 125, 295, 488, and 615 cm⁻¹. akjournals.com In the context of indium tin oxide (ITO) thin films, characteristic peaks of In₂O₃ are observed at around 112, 135, 172, and 319 cm⁻¹. ias.ac.in A peak at approximately 575 cm⁻¹ can also be identified, which corresponds to SnO₂ vibrational modes. ias.ac.in The quality of the ITO films can be assessed by the characteristics of these Raman peaks; for instance, a decrease in the full-width at half-maximum (FWHM) of the Raman peaks after annealing indicates an improvement in the crystallinity of the layer. ias.ac.in Hot-stage Raman spectroscopy is a particularly powerful technique that allows for the in-situ monitoring of the structural changes as In(OH)₃ is thermally treated. akjournals.com

Table 2: Key Raman Peaks for Indium Hydroxide and Indium Tin Oxide

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| In(OH)₃ | 309 | In-O symmetric stretching | akjournals.com |

| In(OH)₃ | 1137, 1155 | In-OH deformation | akjournals.com |

| In(OH)₃ | 3083-3262 | OH stretching | akjournals.com |

| ITO | 112, 135, 172, 319 | In₂O₃ modes | ias.ac.in |

| ITO | 575 | SnO₂ mode | ias.ac.in |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques for studying the thermal decomposition of this compound and understanding the formation of indium tin oxide. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

The thermal decomposition of indium hydroxide generally occurs in distinct stages. For indium hydroxide precipitates, the DTA curve often shows a first endothermic peak around 80°C, corresponding to the loss of adsorbed water, and a second, more significant endothermic peak near 300°C, which is attributed to the decomposition of In(OH)₃ into In₂O₃ and water. akjournals.com The transformation from cubic In(OH)₃ to cubic ITO solid solution has been observed to start at 150°C and conclude at about 300°C, exhibiting an endothermic behavior. kygczz.com In another study, a broad and strong endothermic peak was seen at 240°C in the DTA curve, assigned to the decomposition of In(OH)₃ and the crystallization of In₂O₃. tandfonline.comtandfonline.com The corresponding TGA curve showed a weight loss of about 18% between 230°C and 250°C. tandfonline.comtandfonline.com For precursors synthesized by a spray drying method, the mass loss rate for ITH powder was reported to be between 25.15% and 28.1%. google.com

In the case of indium-tin-oxide films, the evolution of water vapor has been observed in two steps, with peak temperatures for thicker films at approximately 100-120°C and 205-215°C. akjournals.com The higher temperature evolution is attributed to the thermal decomposition of indium hydroxide formed on the surface of the ITO particles. akjournals.com The thermal decomposition of an indium 2-ethylhexanoate (B8288628) monohydroxide precursor to form In₂O₃ showed a main mass loss between 250°C and 350°C, accompanied by an exothermic peak at 320°C in the second step of the mass loss. mrs-j.org For combustion-derived ITO thin films, an abrupt mass loss at around 190°C, overlapping with an intense exothermic peak in the DTA curve, signals the onset of the combustion reaction that leads to the formation of the M-O-M framework. rsc.org

Table 3: Thermal Decomposition Data for Indium Hydroxide and Precursors

| Material | Technique | Temperature Range/Peak (°C) | Observation | Reference |

|---|---|---|---|---|

| Indium Hydroxide | DTA | ~80, ~300 | Endothermic peaks (water loss, decomposition) | akjournals.com |

| Cubic In(OH)₃ | DTA | 150-300 | Endothermic transformation to cubic ITO | kygczz.com |

| In(OH)₃ Nanoparticles | DTA/TGA | 230-250 | Endothermic peak, 18% weight loss | tandfonline.comtandfonline.com |

| ITH Powder | TGA | - | 25.15-28.1% mass loss | google.com |

| ITO Films (250 nm) | TPD | 100-120, 205-215 | Water vapor evolution peaks | akjournals.com |

| Combustion Precursor | TGA/DTA | ~190 | Abrupt mass loss, exothermic peak | rsc.org |

Advanced Electronic and Optoelectronic Probing

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for Electronic States and Band Gaps

Scanning tunneling microscopy (STM) and scanning tunneling spectroscopy (STS) are powerful surface-sensitive techniques that provide atomic-scale imaging and electronic structure information, respectively. These methods have been applied to indium tin oxide (ITO) to investigate its surface morphology, electronic states, and band gap.

STM imaging of ITO thin films reveals their granular nature. As-deposited films are composed of grains with sizes around 30 nm. aps.org Upon annealing at temperatures of 423 K and 573 K, these grains coalesce, increasing in size to 60-80 nm. aps.org STM can also be used to observe the effects of surface modifications. For example, studies have shown that coating an ITO surface with self-assembled monolayers of organic molecules can improve the surface morphology. worldscientific.com

STS provides information about the local density of electronic states (LDOS) of the surface. By measuring the differential conductance (dI/dV) as a function of the sample bias voltage, one can probe the electronic states and determine the band gap of the material. STS measurements on ITO films have indicated the existence of a small band gap with the Fermi level pinned near the center. aps.org Combining STS data with optical measurements, the direct and indirect band gaps of ITO have been determined to be approximately 3.5 eV and 2.1 eV, respectively. aps.org

Furthermore, STM and STS can be used to study the electronic properties of heterojunctions involving ITO. For instance, in a heterojunction formed between MXene nanosheets and Al-doped ZnO nanoparticles on an ITO substrate, STM and STS were used to probe the energy level alignment and characterize the current-voltage characteristics of the junction. acs.org These techniques have also been employed to investigate quantum-well states in ultrathin indium films, where the tunneling of electrons into these states can induce luminescence. aps.org In-contact van der Waals gap tunneling spectroscopy, a related technique, has been developed to elucidate the electrical phases in layered materials using an indium probe. nih.gov

UV/Vis Absorption and Optical Transmittance Spectroscopy for Band Gap and Optical Properties

Ultraviolet-visible (UV/Vis) absorption and optical transmittance spectroscopy are fundamental techniques for characterizing the electronic and optical properties of this compound (ITOH) and its derivative, indium tin oxide (ITO). These methods provide critical insights into the material's transparency, light absorption characteristics, and its electronic band structure, particularly the optical band gap (E_g).

Detailed Research Findings

Research on ITOH nanoparticles synthesized via co-precipitation reveals specific optical absorption features. The UV-Visible absorption spectrum of as-prepared ITOH nanoparticles shows a distinct absorption peak at a lower wavelength of 320 nm. aensiweb.com The analysis of the absorption spectrum is crucial for determining the optical band gap, which is calculated using the relationship between the absorption coefficient (α) and the photon energy (hν). aensiweb.com For direct band gap semiconductors like ITO, the band gap is determined by plotting (αhν)² versus hν and extrapolating the linear portion of the curve to where the energy axis is intercepted (αhν)² = 0. aensiweb.com

The optical properties, including the band gap, are significantly influenced by post-synthesis treatments such as calcination. Studies on ITOH have shown that thermal treatment transforms the material into indium tin oxide (ITO) and alters its optical band gap. For instance, the optical band gap of ITOH nanoparticles was observed to change as the calcination temperature increased, which is attributed to the growth in particle size and increased crystallinity. aensiweb.com

The following table summarizes the effect of calcination temperature on the optical band gap of nanoparticles derived from this compound.

Table 1: Effect of Calcination Temperature on Optical Band Gap

| Material/Condition | Optical Band Gap (eV) | Reference |

|---|---|---|

| ITOH (As-prepared, dried at 100°C) | 2.0 | aensiweb.com |

| Calcined at 400°C | 1.85 | aensiweb.com |

| Calcined at 600°C | 1.75 | aensiweb.com |

| Calcined at 800°C | 1.6 | aensiweb.com |

Similarly, for ITO thin films, which are often produced from hydroxide precursors or through sputtering, the deposition conditions play a vital role. Increasing the substrate temperature during the sputtering process leads to a blue-shift in the fundamental absorption edge, indicating a widening of the optical band gap. jkps.or.kriphy.ac.cn This phenomenon is known as the Burstein-Moss shift, where the Fermi level moves into the conduction band in heavily doped n-type semiconductors, increasing the energy required for electron excitation. jkps.or.kriphy.ac.cnjkps.or.kr

Table 2: Influence of Substrate Temperature on ITO Thin Film Optical Properties

| Substrate Temperature | Optical Band Gap (eV) | Reference |

|---|---|---|

| Room Temperature | 3.31 | jkps.or.kr |

| 100°C | 3.64 | iphy.ac.cn |

| 150°C | - | jkps.or.kr |

| 250°C | - | jkps.or.kr |

| 350°C | 3.75 | jkps.or.kr |

| 500°C | 3.97 | iphy.ac.cn |

Optical transmittance is another critical parameter, especially for applications in transparent conductive electrodes. Materials derived from ITOH are known for their high transparency in the visible region of the electromagnetic spectrum. scielo.brscielo.br Research shows that the optical transmittance of ITO thin films can reach values between 80% and 95%. jkps.or.krscielo.brscielo.br For example, ITO films grown at substrate temperatures of 150 °C and 250 °C exhibit a transmittance of approximately 80% across the 400 nm to 800 nm spectral range. jkps.or.kr In other studies, ITO thin films prepared by pulsed laser deposition at 300 °C showed an average transmission of 92% in the visible range. aip.org Under optimized deposition conditions, transmittance values can be as high as 95%, with some measurements reaching up to 99% in specific portions of the visible spectrum. uminho.pt However, factors such as increased free carrier concentration can lead to higher optical scattering and absorption, particularly in the near-infrared (NIR) region, which reduces transmittance at longer wavelengths. jkps.or.kr

Theoretical and Computational Investigations of Indium Tin Hydroxide Systems

Density Functional Theory (DFT) Simulations

DFT simulations have emerged as a powerful tool for modeling the properties of ITH and hydroxylated ITO surfaces at the atomic level. researchgate.netacs.org These first-principles calculations allow for the prediction of electronic structures, work functions, and charge transfer phenomena, offering a detailed understanding that complements experimental findings. nih.govmdpi.com

Electronic Structure Modeling and Band Gap Prediction

DFT calculations are crucial for understanding the electronic band structure of ITH. Indium tin oxide, the parent material, is an n-type degenerate semiconductor with a band gap typically reported in the range of 3.5 to 4.3 eV. nih.gov DFT simulations, sometimes with on-site Coulomb repulsion corrections (DFT+U), have been employed to accurately model the electronic structure and optical properties of ITO. mdpi.comresearchgate.netkist.re.kr

Simulations have shown that tin doping does not significantly alter the density of states of the bulk material or fully hydroxylated surfaces; the primary effect is a shift in the Fermi level. researchgate.netacs.org However, partially hydroxylated surfaces exhibit more complex behaviors, including the emergence of surface states within the band gap. researchgate.netacs.org The inclusion of on-site corrections (DFT+U) in simulations has been found to provide results that are in better agreement with experimental values for properties like the inward relaxation around tin atoms and the optical spectra of ITO. researchgate.netkist.re.kr First-principle DFT simulations have been used to predict the electronic structures and optoelectronic properties of ultrathin ITO films, revealing a direct relationship between these properties and film thickness. mdpi.com

Work Function Analysis and Surface Dipoles

The work function is a critical parameter for devices that utilize ITH/ITO as an electrode material. It has been shown that the work function of ITO can be tuned, for instance, by surface modification with organic molecules. mdpi.com DFT calculations are instrumental in studying these modifications. mdpi.com

Simulations have revealed a systematic relationship between the level of hydroxylation and the surface dipole moment. researchgate.netacs.org A higher degree of hydroxylation leads to a larger surface dipole, which in turn screens and reduces the work function. researchgate.netacs.org The presence of a dipole layer on the surface of ITO, which can be induced by treatments like oxygen plasma, has been shown to increase the work function. nih.gov The nature of organic molecules' dipole moments, their coverage density, adsorption site, geometry, and bonding mode all influence the work function of the modified ITO surface. mdpi.com

Charge Transfer Mechanisms at Interfaces

Understanding charge transfer at the interface between ITH/ITO and other materials is vital for its application in electronic devices. DFT is used to characterize electronic properties such as charge transfer rates. mdpi.com The interaction between adsorbed molecules and the ITO surface atoms can significantly affect these properties. mdpi.com

For example, in systems where phosphonic acid and F4TCNQ form a monolayer on the ITO surface, the charge transfer rate is observed to be higher. mdpi.com The formation of heterojunctions, such as with g-C3N4, can facilitate interfacial charge transfer and improve the separation of electron-hole pairs. jlu.edu.cn The use of redox mediators, like the ferrocenium/ferrocene couple, has been studied to control light-induced charge accumulation in ITO nanocrystals. frontiersin.org

Surface Morphology and Hydroxylation Models

The surface of indium tin oxide in real-world applications is often hydroxylated, which significantly impacts its properties. researchgate.netacs.org Computational models are essential for understanding the structure and behavior of these hydroxylated surfaces.

Atomistic Simulation of Hydroxylated Surfaces

Atomistic simulations based on DFT have been used to propose models for hydroxylated ITO surfaces with varying degrees of hydroxylation coverage (e.g., 100%, 66%, 33%, and 0%). researchgate.netacs.org These models, derived from different polymorphs of indium oxide, help to establish clear structure-function relationships. researchgate.netacs.org The simulations consider various bonding schemes, including direct bonding of molecules to surface In/Sn atoms and hydrogen bonding with surface hydroxyl groups. rsc.orgresearchgate.net First-principles simulations have also been used to study the stabilization of platinum clusters on hydroxylated indium tin oxide, where the hydroxyl groups act as anchors. osti.govrsc.orgosti.gov

Impact of Surface Vacancies on Electronic Properties

Surface vacancies, particularly oxygen vacancies, play a crucial role in determining the electronic properties of ITO and its hydroxylated forms. An increase in oxygen vacancies on the ITO surface can affect the work function and enhance the hole-injection mechanism at interfaces. nih.gov The incorporation of zinc, for instance, is reported to increase the density of oxygen vacancies at the film surface. ub.edu